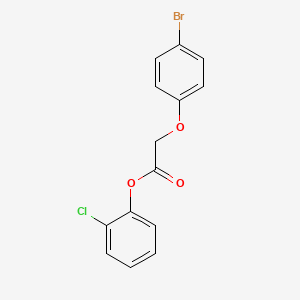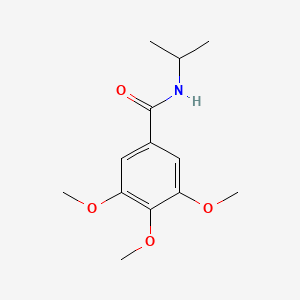
N-(2,4-dichlorophenyl)-2-(3,4-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-2-(3,4-dimethylphenoxy)acetamide, commonly known as 'Dicamba', is a synthetic herbicide that has been widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness against a wide range of weeds.
Wissenschaftliche Forschungsanwendungen
Potential as Pesticides
A significant area of research on derivatives of N-(2,4-dichlorophenyl)-2-(3,4-dimethylphenoxy)acetamide has been their potential application as pesticides. Studies have characterized new derivatives through X-ray powder diffraction, highlighting their promise in this field due to their structural properties and effectiveness against various pests (Olszewska, Tarasiuk, & Pikus, 2009; Olszewska, Tarasiuk, & Pikus, 2011). These derivatives have been identified as potential pesticides through their structural analysis, offering a basis for developing new pesticide compounds.
Structural Analysis and Properties
The structural analysis of these compounds provides insights into their molecular geometry, crystal structure, and potential for forming hydrogen bonds, which are crucial for understanding their chemical behavior and potential applications. Studies have determined the crystal structures of various derivatives, revealing their molecular conformation and interactions, such as hydrogen bonding, that may influence their activity as pesticides or in other applications (Gowda, Svoboda, & Fuess, 2007; Gowda, Svoboda, Foro, Paulus, & Fuess, 2009).
Molecular Docking and Anticancer Activity
Research into the synthesis, structure, and molecular docking analysis of derivatives has also been conducted, with findings indicating potential anticancer activity. Such studies involve the synthesis of specific derivatives followed by structural elucidation and in silico modeling to target specific receptors, suggesting a possible role in cancer treatment (Sharma et al., 2018).
Environmental and Health Implications
Beyond pesticide applications, there's also research on the environmental and health implications of chloroacetamide compounds, including their effects on biological systems and potential toxicological profiles. For instance, studies have looked into the inhibition of fatty acid synthesis by chloroacetamide herbicides, providing a foundation for understanding their impact on non-target organisms (Weisshaar & Böger, 1989).
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-3-5-13(7-11(10)2)21-9-16(20)19-15-6-4-12(17)8-14(15)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPLCXVUSVDMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5516741.png)
![4-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5516746.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5516756.png)
![ethyl 4-{[(4-ethoxyphenyl)amino]carbonothioyl}piperazine-1-carboxylate](/img/structure/B5516763.png)
![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5516788.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-adamantanecarboxamide](/img/structure/B5516800.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5516809.png)
![4-{[1-(4-ethylbenzyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5516813.png)


![N-{(3S*,4R*)-1-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5516837.png)
![4-{5-[(4-fluorobenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5516842.png)